N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride
Description
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-2-methylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3;;/h4-5,8H,6-7,12H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGAWYKNLGRUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride, also known by its CAS number 1185297-94-2, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₉Cl₂N₂O
- Molecular Weight : 230.74 g/mol
- CAS Number : 1185297-94-2
- IUPAC Name : this compound
Research indicates that this compound may interact with various biological targets, primarily through modulation of neurotransmitter systems. Its structure suggests potential activity as a ligand for certain receptors involved in neurological pathways.
- Histamine Receptors : Preliminary studies suggest that this compound may act as a ligand for histamine receptors, particularly the H3 receptor, which plays a crucial role in modulating neurotransmitter release in the brain .
- Monoamine Oxidase Inhibition : There is evidence to suggest that it may also exhibit inhibitory effects on monoamine oxidase B (MAO-B), potentially leading to increased levels of dopamine and other monoamines in the brain .
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Antibacterial Activity
A study examined the antibacterial properties of related compounds and indicated that modifications to the amino and phenoxy groups can enhance antimicrobial efficacy. Although specific data on this compound's antibacterial activity is limited, similar structures have shown promising results against various bacterial strains .
Case Studies and Research Findings
- Neuropharmacological Effects : A study focusing on similar compounds demonstrated that modifications to the phenoxy group significantly affected their binding affinity to histamine receptors, suggesting that this compound could potentially be optimized for better neuropharmacological effects .
- Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit varying levels of cytotoxicity against cancer cell lines. The presence of the dimethylamino moiety is hypothesized to contribute to increased cell membrane permeability, enhancing cytotoxic effects .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The compound’s activity is influenced by:
- Aromatic substituents : Position and nature of substituents on the phenyl ring.
- Amine groups : Presence of dimethylamine vs. other alkyl/aryl amines.
- Backbone flexibility : Ethyl linker between the aromatic and amine groups.
Comparative Analysis of Analogues
Impact of Structural Variations
a) Aromatic Substitutions
- 3-Methyl vs. 4-Amino ( vs.
- 2-Fluoro Substitution () : The electronegative fluorine atom in the 2-position may improve receptor binding via halogen bonding, a feature absent in the target compound .
b) Amine Group Modifications
- Dimethylamine vs. Piperazine () : The dimethylamine group in the target compound offers simpler steric hindrance compared to the bulkier 4-methylpiperazine in BD 1063, which is critical for sigma receptor antagonism .
c) Backbone Flexibility
- Ethyl Linker : The ethyl spacer between the aromatic and amine groups is conserved across analogues, suggesting its role in maintaining optimal binding geometry.
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s higher molecular weight (292.81 g/mol) compared to simpler analogues (e.g., 180.24 g/mol in ) may reduce aqueous solubility, necessitating formulation adjustments .
- Toxicity : Classified as an irritant (Xi), similar to other dihydrochloride salts (e.g., BD 1063), but distinct from more hazardous compounds like PMMA HCl (), which has stimulant neurotoxicity .
Research and Industrial Relevance
Preparation Methods
General Synthetic Approach
The compound belongs to a class of molecules typically synthesized via reactions involving phenolic compounds and amines. The key structural feature is the 4-amino-3-methylphenoxy moiety linked through an ethyl chain to a dimethylamine group, which is present as a dihydrochloride salt.
- Core Strategy: The synthesis usually involves nucleophilic substitution or etherification reactions where a phenol derivative (4-amino-3-methylphenol) is reacted with an ethylamine derivative bearing dimethyl groups.
- Salt Formation: The dihydrochloride salt is formed by treatment of the free base with hydrochloric acid, enhancing stability and solubility for handling and applications.
Comparative Analysis with Related Synthetic Routes
Research on analog compounds such as N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride and other phenoxyethylamines suggests the following:
- Ether Formation: Phenolic hydroxyl groups react with haloalkylamines under basic conditions.
- Amine Alkylation: Dimethylamine groups are introduced via alkylation or reductive amination.
- Salt Formation: Conversion to dihydrochloride salts improves compound stability.
Research Findings and Data Tables
Summary of Preparation Methodology
- Starting Materials: 4-Amino-3-methylphenol and 2-chloroethyl-N,N-dimethylamine or equivalent alkylating agents.
- Reaction Conditions: Base-catalyzed etherification in polar aprotic solvents at moderate temperatures (e.g., 50–80°C).
- Purification: Extraction, crystallization, and salt formation.
- Final Product: N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride as a stable crystalline salt.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-amino-3-methylphenol with 2-chloroethyl-N,N-dimethylamine in the presence of a base (e.g., K₂CO₃) under reflux conditions. The intermediate is then treated with HCl to form the dihydrochloride salt. This method is analogous to the synthesis of structurally related dihydrochloride derivatives, such as N-[2-(2,4-dichlorophenoxy)ethyl]-N,N-dimethylamine . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like O-alkylation.
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>97% as per industry standards for similar compounds) with a C18 column and UV detection at 254 nm .
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with reference data for related dihydrochloride salts (e.g., dimethylaminoethylphenoxy derivatives). For example, the ethylenediamine chain should show characteristic signals at δ 2.2–3.0 ppm for N–CH₃ and N–CH₂ groups .
- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak at m/z corresponding to the molecular formula (C₁₁H₁₈N₂O·2HCl, calculated ~283.2 g/mol) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : The dihydrochloride salt is hygroscopic and freely soluble in water and polar solvents (e.g., ethanol, DMSO). Stability tests under varying pH (4–8) and temperatures (4°C–25°C) are essential. For long-term storage, keep desiccated at –20°C. Degradation products (e.g., free amine) can be monitored via TLC using silica gel plates and a ninhydrin stain .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound and its analogs?
- Methodological Answer : Structural analogs (e.g., fluorinated or brominated derivatives) may exhibit divergent activities due to electronic or steric effects. For example, replacing the 4-amino group with fluorine (as in N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride) alters receptor binding affinity . To address contradictions:
- Perform dose-response assays across multiple cell lines.
- Use computational docking to compare interactions with target proteins (e.g., serotonin receptors, as seen in related 5-HT₆ agonists/antagonists) .
- Validate results with radioligand binding assays to quantify Ki values .
Q. What experimental strategies are recommended for studying this compound’s pharmacokinetics in vivo?
- Methodological Answer :
- Plasma Stability Assays : Incubate the compound with rodent plasma at 37°C and analyze degradation via LC-MS/MS.
- Tissue Distribution Studies : Use isotopic labeling (e.g., ¹⁴C or ³H) or fluorescent tagging to track accumulation in organs.
- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, guided by structural similarities to benzamide dihydrochlorides .
Q. How can researchers design experiments to investigate potential off-target effects in neurological studies?
- Methodological Answer :
- Primary Neuronal Cultures : Expose DIV9 neurons to the compound (1–100 µM) and assess changes in primary cilia morphology, a method validated for related 5-HT₆ receptor modulators .
- Multi-receptor Profiling : Screen against a panel of GPCRs (e.g., dopamine, histamine receptors) using competitive binding assays.
- CRISPR-Cas9 Knockout Models : Eliminate suspected off-target receptors (e.g., σ receptors) to isolate the compound’s mechanism .
Q. What computational tools are suitable for modeling this compound’s interaction with enzymatic targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to enzymes (e.g., acetylcholinesterase) over 100-ns trajectories.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.
- QSAR Models : Train models using datasets from related dimethylamine derivatives to predict bioavailability or toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
